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Compound of Interest

Compound Name: GSK805

Cat. No.: B607864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of GSK805, a potent and orally

active inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).

RORγt is a master transcription factor crucial for the differentiation of pro-inflammatory T helper

17 (Th17) cells, making it a prime therapeutic target for a range of autoimmune and

inflammatory diseases. This document compares GSK805's performance with other notable

RORγt inhibitors, supported by experimental data, and details the methodologies for key

validation assays.

Comparative Analysis of RORγt Inhibitors
The following tables summarize the in vitro potency and selectivity of GSK805 in comparison to

other well-characterized RORγt inhibitors. It is important to note that direct comparisons of

absolute values across different studies should be made with caution due to potential variations

in experimental conditions.
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Compoun

d

Assay

Type
Target

Potency

(IC50 /

pIC50)

Selectivity

vs. RORα

Selectivity

vs. RORβ
Reference

GSK805
FRET

Assay
RORγt

pIC50 =

8.4

Data Not

Available

Data Not

Available
[1]

Th17

Differentiati

on

IL-17

Production

pIC50 >

8.2

Not

Applicable

Not

Applicable
[1]

TMP778
FRET

Assay
RORγt

IC50 = 7

nM
~100-fold ~100-fold [2][3]

Reporter

Gene

Assay

RORγt
IC50 = 17

nM

IC50 =

1.24 µM

IC50 =

1.39 µM
[2]

Th17

Differentiati

on

IL-17

Production

IC50 = 30

nM

Not

Applicable

Not

Applicable
[3]

TAK-828F
Binding

Assay
RORγt

IC50 = 1.9

nM
>5000-fold >5000-fold [4]

Reporter

Gene

Assay

RORγt
IC50 = 6.1

nM
>1000-fold >1000-fold [4][5][6]

JNJ-

61803534

Reporter

Gene

Assay

RORγt
IC50 = 9.6

nM

Highly

Selective

(>2 µM)

Highly

Selective

(>2 µM)

[7][8][9]

VTP-43742

Th17

Differentiati

on

IL-17A

Secretion

IC50 = 57

nM
>1000-fold >1000-fold [10]

Key Observations:

GSK805 demonstrates high potency in inhibiting both the RORγt ligand-binding domain and

Th17 cell differentiation, with pIC50 values of 8.4 and greater than 8.2, respectively[1].
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TAK-828F exhibits exceptional potency and selectivity, with a binding IC50 of 1.9 nM for

RORγt and over 5000-fold selectivity against the closely related RORα and RORβ

isoforms[4].

TMP778 is a potent RORγt inverse agonist with an IC50 of 7 nM in a FRET assay and

demonstrates approximately 100-fold selectivity over RORα and RORβ in a reporter gene

assay[2].

JNJ-61803534 is another potent and highly selective RORγt inverse agonist, with an IC50 of

9.6 nM in a reporter assay and high selectivity against other nuclear receptors[7][8][9].

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

Radioligand Binding Assay
This assay directly measures the affinity of a compound for the RORγt ligand-binding domain

(LBD).

Objective: To determine the binding affinity (Ki) of an inhibitor to RORγt.

Workflow:

Preparation

Incubation Separation Detection & Analysis

RORγt LBD Protein

Incubate Receptor,
Radioligand, and Inhibitor

Radiolabeled Ligand
(e.g., ³H-labeled compound)

Test Inhibitor
(e.g., GSK805)

Separate Bound from
Free Radioligand
(e.g., Filtration)

Quantify Radioactivity
(Scintillation Counting) Calculate IC50 and Ki
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Figure 1: Workflow for a Radioligand Binding Assay.

Protocol:

Preparation of Reagents:

Recombinant human RORγt Ligand Binding Domain (LBD) is purified.

A suitable radioligand (e.g., a tritiated known RORγt ligand) is prepared at a fixed

concentration, typically near its Kd value.

A serial dilution of the test inhibitor (e.g., GSK805) is prepared.

Incubation:

The RORγt LBD, radioligand, and varying concentrations of the test inhibitor are incubated

together in a suitable buffer.

The incubation is carried out at a specific temperature (e.g., room temperature) for a

sufficient time to reach equilibrium.

Separation of Bound and Free Ligand:

The reaction mixture is rapidly filtered through a glass fiber filter to separate the protein-

bound radioligand from the unbound radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

Detection and Analysis:

The radioactivity retained on the filters is quantified using a scintillation counter.

The concentration of the test inhibitor that displaces 50% of the radioligand binding (IC50)

is determined by non-linear regression analysis.
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The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

Förster Resonance Energy Transfer (FRET) Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between

the RORγt LBD and a coactivator peptide.

Objective: To assess the functional activity of an inhibitor in modulating RORγt-coactivator

interaction.

Workflow:

Assay Components

Reaction Measurement & Analysis

RORγt LBD (Donor Fluorophore)

Mix Components in Assay PlateCoactivator Peptide (Acceptor Fluorophore)

Test Inhibitor

Incubate to Allow Interaction Read FRET Signal Calculate IC50

Click to download full resolution via product page

Figure 2: Workflow for a FRET-based Coactivator Recruitment Assay.

Protocol:

Preparation of Reagents:

Recombinant RORγt LBD is labeled with a donor fluorophore (e.g., Terbium).
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A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g.,

SRC1/NCoA-1) is labeled with an acceptor fluorophore (e.g., Fluorescein).

A serial dilution of the test inhibitor is prepared.

Assay Procedure:

The labeled RORγt LBD, labeled coactivator peptide, and varying concentrations of the

test inhibitor are added to a microplate.

The plate is incubated at room temperature to allow for protein-protein interaction.

FRET Signal Measurement:

The plate is read in a time-resolved FRET-compatible plate reader. The donor fluorophore

is excited, and the emission from both the donor and acceptor fluorophores is measured.

The FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the

FRET ratio indicates disruption of the RORγt-coactivator interaction.

Data Analysis:

The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET

signal, is determined from a dose-response curve.

Th17 Cell Differentiation Assay
This cell-based assay evaluates the ability of a compound to inhibit the differentiation of naive T

cells into IL-17-producing Th17 cells.

Objective: To determine the cellular potency of an inhibitor in a physiologically relevant context.

Workflow:
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Figure 3: Workflow for a Th17 Cell Differentiation Assay.

Protocol:

Isolation of Naive CD4+ T cells:

Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the spleens and lymph

nodes of mice or from human peripheral blood mononuclear cells (PBMCs) using

magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Cell Culture and Differentiation:

Isolated naive CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28

antibodies to provide T cell receptor stimulation.

The culture medium is supplemented with a cocktail of Th17-polarizing cytokines, typically

including TGF-β, IL-6, IL-1β, and IL-23. Anti-IFN-γ and anti-IL-4 antibodies are often

included to block differentiation into other T helper lineages.

Cells are treated with a range of concentrations of the test inhibitor or vehicle control.

Analysis of Th17 Differentiation:

After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is

assessed.

ELISA: The concentration of IL-17A in the culture supernatant is quantified by enzyme-

linked immunosorbent assay.
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Intracellular Cytokine Staining and Flow Cytometry: Cells are re-stimulated for a short

period with PMA and ionomycin in the presence of a protein transport inhibitor (e.g.,

Brefeldin A). The cells are then fixed, permeabilized, and stained with fluorescently labeled

antibodies against CD4 and IL-17A. The percentage of CD4+IL-17A+ cells is determined

by flow cytometry.

Data Analysis:

The IC50 value for the inhibition of IL-17 production is calculated from the dose-response

curve.

RORγt Signaling and Inhibition
The following diagram illustrates the central role of RORγt in the Th17 signaling pathway and

the mechanism by which inhibitors like GSK805 exert their effects.
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Figure 4: RORγt Signaling Pathway and Point of Inhibition.

This guide provides a framework for understanding and evaluating the specificity of GSK805 as

a RORγt inhibitor. The provided data and protocols can serve as a valuable resource for

researchers in the field of immunology and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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